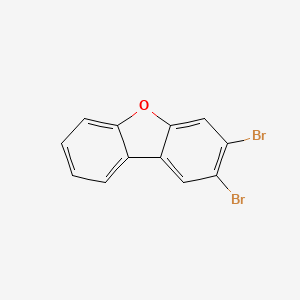

2,3-Dibromo-dibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOGWHFJQWWBDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335669 | |

| Record name | 2,3-dibromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617707-30-9 | |

| Record name | 2,3-dibromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Selectivity in Dibromodibenzofuran Chemistry

Mechanistic Studies of Bromination Reactions on Dibenzofuran (B1670420) Scaffolds

The introduction of bromine atoms onto the dibenzofuran framework is a critical step in the synthesis of 2,3-dibromodibenzofuran and is governed by the principles of electrophilic aromatic substitution. The inherent electronic properties of the dibenzofuran ring system dictate the orientation of incoming electrophiles.

The bromination of dibenzofuran proceeds via an electrophilic aromatic substitution (EAS) mechanism. The furan (B31954) ring, being more electron-rich than the benzene (B151609) rings, is more susceptible to electrophilic attack. pearson.com The reaction is initiated by the generation of a potent electrophile, typically Br+, from a bromine source like molecular bromine (Br₂) with a Lewis acid catalyst or N-bromosuccinimide (NBS).

The electrophile is preferentially attacked by the electron-rich positions of the dibenzofuran ring. In furan, electrophilic substitution occurs predominantly at the 2-position due to the superior resonance stabilization of the resulting carbocation intermediate, also known as the sigma complex or arenium ion. pearson.compearson.com When an electrophile attacks the 2-position, the positive charge is delocalized over three resonance structures, one of which involves the oxygen atom's lone pair, providing significant stabilization. pearson.com In contrast, attack at the 3-position results in a less stable intermediate with only two resonance structures. pearson.com This inherent reactivity pattern of the furan moiety within the dibenzofuran scaffold directs the initial bromination to the 2-position. Subsequent bromination to form 2,3-dibromodibenzofuran will be influenced by the deactivating, ortho-, para-directing nature of the first bromine atom.

The general mechanism for the bromination at the 2-position of a furan ring, which is a component of the dibenzofuran structure, can be summarized as follows:

Formation of the electrophile: A bromine molecule is polarized by a Lewis acid or solvent, generating an electrophilic bromine species. pearson.com

Nucleophilic attack: The π-electron system of the furan ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (sigma complex). pearson.com

Deprotonation: A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

While electrophilic substitution is the predominant pathway for the bromination of aromatic rings, radical pathways can also be involved, particularly when using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. However, for the direct bromination of the aromatic dibenzofuran core, radical mechanisms are less common than electrophilic substitution.

Radical bromination is more typically observed in the side-chains of aromatic compounds. In the context of dibenzofuran, this would be more relevant if alkyl substituents were present. The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.

Kinetic studies on the bromination of substituted 2-acetyl benzofurans have shown that the reaction mechanism can be influenced by the reaction conditions and the nature of the substituents. While these studies primarily focused on acyl group bromination, they highlight the potential for different mechanisms to operate.

Regioselectivity and Chemoselectivity in Cross-Coupling Reactions

The two bromine atoms in 2,3-dibromodibenzofuran exhibit different reactivities, allowing for selective functionalization through transition-metal-catalyzed cross-coupling reactions. This differential reactivity is the basis for the regioselective and chemoselective synthesis of a wide array of substituted dibenzofurans.

Studies on the closely related 2,3-dibromobenzofuran (B3192647) have provided significant insights into the site-selective functionalization applicable to 2,3-dibromodibenzofuran. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Negishi, and Kumada couplings, have been successfully employed for the selective arylation, alkynylation, and alkylation of 2,3-dibromobenzofuran. nih.gov

The higher reactivity of the C2-Br bond compared to the C3-Br bond is a key factor in achieving regioselectivity. This is attributed to the greater electrophilicity of the C2 position. Consequently, monocoupling reactions predominantly occur at the C2 position, yielding 2-substituted-3-bromobenzofurans. nih.gov These intermediates can then undergo a second coupling reaction at the C3 position to afford unsymmetrically disubstituted benzofurans. nih.gov

A study on the palladium-catalyzed cross-coupling of 2,3-dibromobenzofurans with triarylbismuths demonstrated excellent regioselectivity for the C2 position. nih.gov This allowed for the efficient synthesis of 2-aryl-3-bromobenzofurans, which could be further functionalized to produce both symmetrically and unsymmetrically substituted 2,3-diarylbenzofurans. nih.gov

Table 1: Regioselective Suzuki-Miyaura Coupling of 2,3-Dibromobenzofuran with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | NMP | 2-Phenyl-3-bromobenzofuran | 85 |

| 2 | 4-Tolylboronic acid | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | NMP | 2-(4-Tolyl)-3-bromobenzofuran | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | NMP | 2-(4-Methoxyphenyl)-3-bromobenzofuran | 88 |

Data derived from studies on 2,3-dibromobenzofuran, which serves as a model for 2,3-dibromodibenzofuran. nih.gov

The choice of catalyst, ligands, and reagents plays a crucial role in controlling the regioselectivity and chemoselectivity of cross-coupling reactions involving 2,3-dibromodibenzofuran. The development of specialized ligands has significantly enhanced the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

Palladium complexes are the most commonly used catalysts for these transformations. The nature of the phosphine (B1218219) ligand coordinated to the palladium center can influence the steric and electronic environment of the catalyst, thereby affecting its reactivity and selectivity. For instance, bulky electron-rich phosphine ligands can promote the oxidative addition of the aryl bromide to the palladium(0) center.

In the context of Suzuki-Miyaura cross-coupling, the choice of base and solvent can also impact the reaction outcome. A study on the coupling of 2,3-dibromobenzofurans with triarylbismuths found that a combination of Pd(OAc)₂ as the catalyst, PPh₃ as the ligand, and Cs₂CO₃ as the base in NMP as the solvent provided excellent yields and regioselectivity. nih.gov The use of triarylbismuths as atom-economic reagents offers an efficient alternative to traditional organometallic reagents. nih.gov

The fine-tuning of reaction conditions, including the catalyst-to-ligand ratio, temperature, and reaction time, is essential for achieving the desired selectivity. Systematic screening of these parameters allows for the optimization of conditions for either mono- or di-functionalization of the 2,3-dibromodibenzofuran scaffold.

Intramolecular Cyclization Mechanisms for Dibenzofuran Formation

The synthesis of the dibenzofuran core often involves an intramolecular cyclization step. Several methodologies have been developed for the construction of the furan ring fused to two benzene rings.

One common approach involves the palladium-catalyzed intramolecular C-H activation/C-O cyclization of 2-phenylphenol (B1666276) derivatives. acs.org This method offers a direct and efficient route to substituted dibenzofurans. The proposed mechanism involves the coordination of the palladium catalyst to the phenol, followed by C-H activation and subsequent C-O bond formation through reductive elimination. acs.org

Another strategy is the copper-catalyzed cyclization of cyclic diaryliodonium salts in the presence of water. acs.org This reaction is believed to proceed through an oxygen-iodine exchange mechanism. The proposed pathway involves the oxidative addition of the diaryliodonium salt to a Cu(I) species, followed by ligand exchange with water and reductive elimination to form a 2-(2'-iodophenyl)phenol intermediate. This intermediate then undergoes an intramolecular Ullmann-type coupling to afford the dibenzofuran. acs.org

Furthermore, the synthesis of dibenzofurans can be achieved through a one-pot reaction involving the coupling of o-iodophenols with silylaryl triflates, followed by a palladium-catalyzed intramolecular cyclization. nih.gov The mechanism of the final cyclization step is thought to involve the oxidative addition of the aryl iodide to a Pd(0) catalyst, generating an arylpalladium species. This species then undergoes intramolecular cyclization to form a palladacycle, which upon reductive elimination, yields the dibenzofuran and regenerates the Pd(0) catalyst. nih.gov

These intramolecular cyclization strategies provide versatile and powerful tools for the synthesis of a wide range of substituted dibenzofurans, which can then be further functionalized, for instance, through bromination to yield 2,3-dibromodibenzofuran.

Reactivity of Bromine Substituents on the Dibenzofuran Core

The bromine substituents on the 2,3-dibromodibenzofuran core are the primary sites of chemical reactivity, enabling the synthesis of a wide array of more complex derivatives. The carbon-bromine (C-Br) bonds on the aromatic framework are particularly susceptible to palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in materials science and medicinal chemistry for constructing larger, conjugated systems or for introducing specific functional groups.

The principal reactions involving the bromine substituents are transition-metal-catalyzed cross-couplings, such as the Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions. These methods offer a versatile platform for the functionalization of the dibenzofuran scaffold.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (of the aryl halide) and sp-hybridized carbons (of a terminal alkyne). wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For 2,3-dibromodibenzofuran, this reaction can be used to introduce one or two alkynyl groups, leading to the formation of 2-alkynyl-3-bromodibenzofuran or 2,3-dialkynyldibenzofuran derivatives.

Research into the reactivity of similar dibromo-aromatic systems indicates that stepwise functionalization is often possible by carefully controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the reagents. Generally, the first coupling occurs at a lower temperature, while the second substitution requires more forcing conditions. While specific studies detailing the regioselectivity between the C2 and C3 positions on 2,3-dibromodibenzofuran are not extensively documented in readily available literature, the principles of aryl halide reactivity suggest that subtle differences in the electronic environment of the two bromine atoms could potentially be exploited for selective mono-functionalization. wikipedia.org

Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling reaction creates a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide. libretexts.orgnih.gov This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. For 2,3-dibromodibenzofuran, Suzuki coupling allows for the introduction of aryl, heteroaryl, or vinyl substituents. By using one equivalent of a boronic acid, it is often possible to achieve a mono-arylation product, with the second bromine atom remaining available for subsequent, different coupling reactions. A double Suzuki coupling, using excess boronic acid, can yield 2,3-diaryl-substituted dibenzofurans. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and controlling selectivity. nih.gov

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is essential for synthesizing arylamines, which are prevalent in pharmaceuticals and organic electronic materials. 2,3-Dibromodibenzofuran can be reacted with primary or secondary amines to yield 2-amino-3-bromodibenzofuran or, under conditions promoting double substitution, 2,3-diaminodibenzofuran derivatives.

The table below summarizes the potential reactivity of 2,3-dibromodibenzofuran in these key cross-coupling reactions, based on established methodologies for aryl bromides.

Interactive Data Table: Reactivity of 2,3-Dibromodibenzofuran

| Reaction Name | Reagents | Catalyst System (Typical) | Product Type |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH), Amine Base (e.g., Et₃N, DIPEA) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI) | Alkynyl-substituted dibenzofuran |

| Suzuki Coupling | Boronic Acid/Ester (R-B(OH)₂), Base (e.g., K₂CO₃, Cs₂CO₃) | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with a phosphine ligand | Aryl- or Vinyl-substituted dibenzofuran |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH), Strong Base (e.g., NaOtBu) | Pd catalyst (e.g., Pd₂(dba)₃) with a specialized phosphine ligand (e.g., XPhos, BINAP) | Amino-substituted dibenzofuran |

Environmental Formation and Transformation Pathways of Polybrominated Dibenzofurans Pbdfs

Unintentional Formation Processes from Anthropogenic Activities

The formation of PBDFs is predominantly linked to human industrial and waste management activities that involve bromine, organic matter, and high temperatures.

The thermal treatment and combustion of materials containing brominated flame retardants (BFRs) are significant sources of PBDFs. researchgate.netresearchgate.net BFRs are widely used in plastics for electronics, textiles, and furniture to reduce flammability. wikipedia.org When products containing these BFRs, particularly electronic waste (e-waste), are incinerated or subjected to high temperatures during recycling or accidental fires, PBDFs can be formed. researchgate.netresearchgate.net

The pyrolysis of waste printed circuit boards, which contain BFRs, has been shown to generate various PBDD/F congeners. researchgate.net For instance, the combustion of printed circuit boards at 600°C resulted in high levels of PBDD/F formation. researchgate.net The presence of bromine in these materials leads to the formation of brominated and mixed halogenated (bromo-chloro) dibenzofurans. columbia.edu Studies have demonstrated that the amount of PBDFs released from the incineration of resins containing BFRs can be substantial, with PBDFs often dominating the total amount of dioxins released. researchgate.net The co-combustion of e-waste plastics with municipal solid waste has been shown to produce bromine-containing homologues, with furans forming more readily than dioxins. columbia.edu

Table 1: PBDD/F Formation from Thermal Treatment of E-Waste

Besides waste incineration, various industrial thermal processes contribute to the unintentional formation of PBDFs. Pyrometallurgical processes used in the metal recycling industry, particularly for e-waste smelting, are known to emit a range of harmful compounds, including PBDFs. researchgate.net The presence of metals, such as copper, can act as a catalyst in these processes, facilitating the formation of hazardous dioxin-like compounds at lower temperatures. researchgate.net Even during the manufacturing and recycling of plastics that contain BFRs, considerable amounts of PBDFs can be generated. researchgate.net

The formation of PBDFs from precursor compounds is a key pathway during thermal processes. Polybrominated diphenyl ethers (PBDEs), a common class of BFRs, are major precursors to PBDFs. nih.gov The structural similarity between PBDEs and PBDFs allows for a relatively straightforward conversion through the loss of a bromine atom and subsequent ring closure to form the furan (B31954) ring structure.

Another significant precursor pathway involves the condensation of bromophenols. researchgate.net The thermal decomposition of BFRs can produce brominated phenols, which can then react to form PBDFs. For example, the pyrolysis of a mixture containing 2,4,6-tribromophenol (B41969) has been studied in the context of forming brominated toxicants. researchgate.net The oxidation of polybrominated biphenyls (PBBs), another class of BFRs, has also been identified as a pathway for the formation of PBDFs. nih.gov This transformation can occur through a facile mechanism involving a series of highly exothermic reactions. nih.gov

Environmental Fate and Abiotic Transformation of PBDFs

Once released into the environment, PBDFs are subject to various transformation processes that determine their persistence and distribution across different environmental compartments.

Photochemical degradation, or photolysis, is a primary abiotic transformation pathway for PBDFs in the environment. csbsju.edunih.gov This process involves the breakdown of the compounds by sunlight. In aquatic environments, PBDFs can undergo photolysis, with studies showing that congeners like 2,3,7,8-tetrachlorodibenzofuran (B131793) (a structural analogue to PBDFs) degrade under sunlight. csbsju.edu The degradation rates can be enhanced in the presence of natural substances found in lake water. csbsju.edu

The primary mechanism of photochemical degradation for halogenated dibenzofurans is reductive dehalogenation, where a bromine atom is removed and replaced by a hydrogen atom. csbsju.edu For example, the photolysis of 2,3,4,7,8-pentachlorodibenzofuran (B44125) resulted in the formation of various tetrachlorodibenzofuran products. csbsju.edu In addition to dehalogenation, other photolytic transformation pathways include C-O bond cleavage of the furan ring and subsequent hydroxylation. csbsju.edu The photolysis of the parent compound, dibenzofuran (B1670420), in lake water has been shown to yield 2,2′-dihydroxybiphenyl as a photoproduct. csbsju.edu These degradation processes can lead to the formation of less brominated and potentially less toxic compounds.

Table 2: Chemical Compounds Mentioned

Thermal Degradation and Stability Studies of PBDFs

Polybrominated dibenzofurans (PBDFs), including 2,3-dibromodibenzofuran, are often not produced intentionally but are formed as unintentional byproducts during the thermal degradation of brominated flame retardants (BFRs). cdu.edu.au The thermal stability and decomposition behavior of BFRs are critical factors influencing the formation of PBDFs. Studies show that thermal treatment of materials containing BFRs, such as electronic boards, can lead to the formation of various mono- to octabrominated dibenzofurans. osti.govacs.org

Research indicates that the thermal decomposition of BFRs and subsequent formation of PBDFs can occur under various conditions, including pyrolysis, incineration, and uncontrolled burning. cdu.edu.au The temperature range for PBDF formation is typically observed between 700-850 °C. nih.gov Factors such as the chemical structure of the BFR, the presence of a polymer matrix, residence time, bromine concentration, and temperature all influence the decomposition process and the yield of PBDFs. cdu.edu.au For instance, the thermal degradation of polybrominated diphenyl ethers (PBDEs), a common class of BFRs, is a significant source of PBDFs. osti.govresearchgate.net High reaction temperatures can facilitate the loss of a bromine atom from a PBDE molecule, followed by a cyclization step to generate a PBDF. nih.gov

Studies on the thermolysis of technical PBDE mixtures have demonstrated that these flame retardants can produce a range of PBDFs with total yields of up to 10% at temperatures between 510-630 °C. osti.gov The specific isomers formed depend on the composition of the initial PBDE mixture. osti.gov While pure PBDEs typically decompose to form dioxins and furans at temperatures above 600 °C, the presence of a polymer matrix, such as polystyrene, can lower the formation temperature to 350-400 °C. researchgate.net The heating of food containing BFRs, such as BDE-209 in salmon, has also been shown to generate PBDFs. nih.govresearchgate.net

Below is a table summarizing the conditions and products of thermal degradation leading to PBDF formation from various precursors.

| Precursor Material | Temperature Range (°C) | Key Degradation Products | Source |

| Polybrominated Diphenyl Ethers (PBDEs) | 510 - 630 | Mono- to octabrominated dibenzofurans and dibenzo-p-dioxins | osti.gov |

| Monobromobenzene (Oxidation) | 700 - 850 | Polybrominated dibenzofurans (PBDFs) | nih.gov |

| BFR-laden polymers | 280 - 900 | Brominated products of incomplete combustion (BPICs), PBDD/Fs | cdu.edu.au |

| Electronic boards (TBBPA-based) | Not specified | HBr, Phenol, Polybrominated phenols | acs.org |

| BDE-209 in salmon fillet | Heating (temp. not specified) | Polybrominated dibenzofurans (PBDFs) | nih.govresearchgate.net |

Halogen Exchange and Transformation Pathways (e.g., Bromine-to-Chlorine Transformation)

In environments where both bromine and chlorine sources are present, such as municipal waste incineration, the thermal degradation of BFRs can lead to the formation of mixed halogenated dibenzofurans, including polybrominated/chlorinated dibenzofurans (PXDFs). cdu.edu.au This occurs through halogen exchange reactions, where bromine atoms on a PBDF molecule are substituted by chlorine atoms.

The co-combustion of materials containing BFRs with chlorine sources, like polyvinyl chloride (PVC), results in significant emissions of mixed halogenated compounds. cdu.edu.au The reactivity of halogens follows a series where more reactive halogens can displace less reactive ones from their halide salts. youtube.comyoutube.com Chlorine is generally more reactive than bromine, enabling it to displace bromine in these high-temperature reactions. youtube.comyoutube.com This transformation pathway is a concern because the resulting mixed halogenated compounds can have different toxicological profiles compared to their parent PBDFs.

The mechanism involves the complex gas-phase and heterogeneous reactions occurring during combustion. cdu.edu.au The presence of both bromine and chlorine atoms leads to a competitive process of halogenation and dehalogenation, resulting in a variety of brominated, chlorinated, and mixed bromo/chloro aromatic products.

Biotic Transformation and Degradation Processes of PBDFs

The biodegradation of halogenated aromatic compounds like PBDFs is a key process in their environmental fate. While highly chlorinated and brominated compounds are generally persistent, microorganisms have evolved pathways to degrade less halogenated congeners. The degradation of dibenzofuran (DF), the unbrominated parent compound of PBDFs, has been studied extensively and serves as a model for understanding PBDF biodegradation.

Several bacterial strains have been identified that can degrade DF and its derivatives. nih.govnih.gov These bacteria often employ angular dioxygenase enzymes to initiate the degradation process. elsevierpure.comnih.gov This enzymatic attack typically occurs at the angular positions adjacent to the oxygen atom in the furan ring, leading to ring cleavage. nih.gov For example, Staphylococcus auriculans DBF63 can grow on dibenzofuran, degrading it to salicylic (B10762653) acid and gentisic acid. nih.gov Similarly, Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10 have shown the ability to degrade chlorinated dibenzofurans and dibenzo-p-dioxins through the action of angular dioxygenases. elsevierpure.comnih.gov

The degradation pathway for DF often proceeds through the formation of hydroxylated intermediates, followed by meta-cleavage of the aromatic ring. nih.gov Key metabolites in the bacterial degradation of dibenzofuran include 2,2',3-trihydroxybiphenyl and 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid, which is then hydrolyzed to salicylic acid. nih.gov

While much of the research has focused on the parent compound dibenzofuran and its chlorinated analogues, the findings provide a framework for the potential biotic transformation of PBDFs like 2,3-dibromodibenzofuran. It is expected that less brominated PBDFs are more susceptible to microbial degradation than their more highly brominated counterparts. The position of the bromine atoms on the dibenzofuran structure significantly influences the susceptibility to enzymatic attack. Microorganisms capable of dehalogenation, either through reductive, hydrolytic, or oxygenolytic mechanisms, would be crucial for the complete mineralization of these compounds. mdpi.com

The table below lists microorganisms and their observed capabilities in degrading dibenzofuran and related compounds.

| Microorganism | Substrate(s) | Key Degradation Pathway/Enzyme | Metabolites | Source |

| Sphingomonas sp. strain XLDN2-5 | Dibenzofuran (DBF) | Angular dioxygenation | 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienic acid, Salicylic acid | nih.gov |

| Staphylococcus auriculans DBF63 | Dibenzofuran (DBF) | Not specified | Salicylic acid, Gentisic acid | nih.gov |

| Terrabacter sp. strain DBF63 | Chlorinated dibenzofurans (CDFs) | DF 4,4a-dioxygenase | Chlorosalicylic acid | elsevierpure.comnih.gov |

| Pseudomonas sp. strain CA10 | Chlorinated dibenzofurans (CDFs) | CAR 1,9a-dioxygenase | Chlorosalicylic acid | elsevierpure.comnih.gov |

Computational Chemistry and Theoretical Investigations of Dibenzofurans

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of dibenzofurans, which in turn govern their stability and reactivity. Methods such as Density Functional Theory (DFT) are employed to model these properties with high accuracy.

Studies on the parent dibenzofuran (B1670420) molecule using DFT with the B3LYP/6-311G(d, p) basis set have determined key electronic parameters. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. researchgate.net For dibenzofuran, this gap has been calculated to be approximately 5.028 eV. researchgate.net

The distribution of electronic charge within the molecule is also a key area of investigation. Molecular Electrostatic Potential (MEP) maps reveal the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In dibenzofuran, negative potential is typically localized around the oxygen atom and the benzene (B151609) rings, indicating these as sites for electrophilic attack. Conversely, positive potential is found around the hydrogen atoms. researchgate.net Mulliken charge analysis further refines this picture, showing that in the dibenzofuran structure, the oxygen atom carries the highest negative charge, while certain carbon and all hydrogen atoms exhibit positive charges. researchgate.net These electronic features are crucial for predicting how dibenzofuran and its derivatives, including 2,3-Dibromo-dibenzofuran, will interact with other chemical species.

| Electronic Property | Calculated Value for Dibenzofuran | Significance |

| HOMO Energy | -6.265 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.237 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.028 eV | Indicator of chemical stability and reactivity. A larger gap suggests higher stability. |

| Chemical Potential (μ) | -3.751 eV | Measures the escaping tendency of an electron from a stable system. |

| Global Hardness (η) | 2.514 eV | Resistance to change in electron distribution or charge transfer. |

| Electrophilicity (ω) | 2.798 eV | A measure of the energy lowering of a system when it accepts electrons. |

| Data sourced from DFT B3LYP/6-311G(d, p) calculations. researchgate.net |

Density Functional Theory (DFT) Applications in Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving dibenzofurans. It allows for the calculation of reaction energies, the identification of transition states, and the determination of activation energy barriers, thereby mapping out the most plausible reaction pathways.

DFT has been instrumental in elucidating the formation mechanisms of polybrominated dibenzofurans (PBDFs) from various precursors. For instance, theoretical calculations have detailed the pathways for PBDF formation from the pyrolysis and combustion of polybrominated diphenyl ethers (PBDEs), which are common flame retardants. acs.org These studies show that the loss of a bromine or hydrogen atom from a PBDE, followed by a ring-closure reaction, is a highly accessible pathway for producing PBDFs. acs.org Similarly, DFT has been used to investigate the formation of PBDD/Fs from the pyrolysis of 2,6-dibromophenol. researchgate.net Such studies are critical for understanding and mitigating the environmental formation of these toxic compounds.

DFT is also applied to study the degradation of dibenzofurans. Computational investigations into the atmospheric oxidation of polybrominated dibenzo-p-dioxins (PBDDs), close structural relatives of PBDFs, have been conducted using DFT. nih.gov These studies model the reaction initiated by hydroxyl (OH) radicals, a key atmospheric oxidant. The calculations demonstrate that OH addition to the dibenzofuran ring system can occur spontaneously, and they identify the most favorable sites for this addition, providing insight into the atmospheric fate of these pollutants. nih.gov Furthermore, DFT has been used to explore the reaction pathways of dibenzofuran under reducing conditions, finding that a bimolecular reaction with H or H₂ has a significantly lower energy barrier than unimolecular decomposition. nih.gov

Molecular Dynamics Simulations of Dibenzofuran Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com This technique allows researchers to model the complex interactions between a molecule like this compound and its environment, such as solvent molecules, surfaces, or biological macromolecules like proteins. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomistic view of dynamic processes. dovepress.com

While specific MD studies focusing solely on this compound are not extensively documented, the methodology is broadly applicable to understanding its environmental and biological behavior. For example, MD simulations could be used to model the interaction of dibenzofurans with various surfaces. Such simulations can reveal preferential affinities or exclusions, which are relevant for understanding how these compounds partition in the environment, for instance, by adsorbing onto soil particles or sediment. vu.nl

In a biological context, MD simulations are essential for elucidating the interactions between small molecules and proteins. nih.gov Given that the toxicity of related compounds like polychlorinated dibenzofurans is mediated by their binding to the Aryl Hydrocarbon Receptor (AhR), MD simulations could be employed to study the binding affinity and conformational changes that occur when this compound interacts with this receptor. These simulations can provide insights into the structural basis of toxicity and help explain differences in potency among various dibenzofuran congeners. The simulations track how the ligand (dibenzofuran) and the receptor adapt to each other, the role of solvent molecules, and the energetic contributions of different types of interactions (e.g., hydrophobic, hydrogen bonding). researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Dibenzofuran Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches that aim to correlate the structural or physicochemical properties of a group of chemicals with their biological activity or a specific physical property, respectively. mdpi.com These models are invaluable for predicting the properties of untested chemicals, thereby reducing the need for extensive experimental work.

For dibenzofuran derivatives, QSAR studies have been successfully applied to predict their biological activities. In one study, 2D and 3D-QSAR techniques were used to analyze a series of dibenzofuran derivatives as inhibitors of matrix metalloproteinase-12 (MMP-12), a target for various diseases. tandfonline.com The models identified crucial structural features that influence inhibitory activity, such as the importance of a dibenzofuran moiety for stable binding and the favorable contribution of steric and hydrophobic groups at specific positions. tandfonline.com

Another application involves 3D-QSAR modeling of dibenzofuran derivatives as inhibitors of PTP-MEG2, a protein tyrosine phosphatase. nih.gov These studies generate a pharmacophore model, which is a 3D arrangement of essential features that a molecule must possess to exhibit a specific biological activity. For the PTP-MEG2 inhibitors, the model highlighted the importance of aromatic, hydrophobic, and hydrogen bond acceptor properties at specific locations within the molecular structure. nih.gov

In the context of toxicology, Quantitative Structure-Toxicity Relationship (QSTR) models have been developed for polychlorinated dibenzofurans (PCDFs) using quantum chemical descriptors. researchgate.net These descriptors, derived from computational calculations, quantify various electronic and structural properties of the molecules. By correlating these descriptors with experimentally determined toxicity values (e.g., EC50), a predictive model can be built. Such models can then be used to estimate the toxicity of other, untested dibenzofuran congeners, including brominated ones like this compound.

| Study Focus | QSAR/QSPR Technique | Key Findings / Descriptors |

| MMP-12 Inhibition | 2D and 3D-QSAR | The dibenzofuran moiety provides stable binding; steric and hydrophobic groups near the furan (B31954) ring are favorable. tandfonline.com |

| PTP-MEG2 Inhibition | 3D-QSAR (HipHop) | A pharmacophore model identified essential aromatic, hydrophobic, and hydrogen bond acceptor features. nih.gov |

| PCDF Toxicity (QSTR) | Multiple Linear Regression | Quantum chemical descriptors (e.g., energy levels, charges) were used to build a model predicting toxicity. researchgate.net |

Prediction of Regioselectivity and Stereochemistry in Dibenzofuran Reactions

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, specifically their regioselectivity (which position on a molecule reacts) and stereochemistry (the 3D arrangement of the product). rsc.org For reactions involving the dibenzofuran core, theoretical calculations can explain and predict which of the several possible isomers will be the major product.

The prediction of regioselectivity is often based on calculating the relative energies of the transition states for all possible reaction pathways. According to transition state theory, the pathway with the lowest activation energy barrier will be the fastest and thus lead to the major product. nih.gov For example, in an electrophilic substitution reaction on this compound, a computational model would calculate the energy of the intermediate and transition state for substitution at each available carbon position. The position leading to the most stable intermediate (lowest energy) is predicted to be the most reactive site. This approach has been used to understand the regioselectivity in reactions like the fluorination of dibenzofuran. researchgate.net

DFT calculations have also been used to explain the stereoselectivity in reactions that form the dibenzofuran ring system. A study on the formation of dibenzofurans from the coupling of phenoxy radicals demonstrated that the process is strongly stereoselective. acs.org The calculations showed that different stereoisomers of an intermediate keto dimer lead to different reaction pathways, with one pathway being energetically more favorable for the formation of the dibenzofuran product. acs.org By modeling the energies of these distinct pathways, computational methods can successfully rationalize why a particular stereoisomer is formed preferentially. Modern approaches also leverage machine learning models, trained on datasets of known reactions, to predict the regio- and site-selectivity of organic reactions with increasing accuracy. rsc.orgnih.gov

Applications of Dibenzofuran Derivatives in Advanced Materials

Organic Electronics and Optoelectronic Devices

The unique photophysical and electronic properties of dibenzofuran-based molecules have positioned them as key components in the development of high-performance organic electronic and optoelectronic devices. Their tunable energy levels and charge transport capabilities are particularly advantageous in devices such as Organic Light-Emitting Diodes (OLEDs).

In OLEDs, host materials play a crucial role in the emissive layer by facilitating efficient energy transfer to guest emitter molecules. Dibenzofuran (B1670420) derivatives are widely investigated as host materials due to their high triplet energy, good thermal stability, and balanced charge transport properties. noctiluca.eu The substitution pattern on the dibenzofuran core can be systematically modified to fine-tune the material's properties for optimal device performance. sigmaaldrich.comskku.edu

For instance, bipolar host materials for phosphorescent OLEDs (PhOLEDs) have been synthesized by combining dibenzofuran as a p-type unit with an n-type unit like cyanofluorene. rsc.orgskku.edu These materials have demonstrated high current efficiency and external quantum efficiency in yellow PhOLEDs. rsc.orgskku.edu The introduction of bulky groups, such as spirobifluorene, can lead to high glass transition temperatures, enhancing the morphological stability of the devices. researchgate.net Furthermore, dibenzofuran-based hosts have been successfully employed in green and red PhOLEDs, achieving high external quantum efficiencies. researchgate.net

Table 1: Performance of Dibenzofuran-Based Host Materials in OLEDs

| Host Material | Emitter | Color | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) |

|---|---|---|---|---|

| CF-2-BzF | [PO-01] | Yellow | 77.2 | 25.3 |

| S-TPA | - | Green | 86.0 | - |

| D-PY | - | Red | - | >26 |

| DBFPO | FIrpic | Blue-Green | - | 10.1 |

Data sourced from multiple research findings. rsc.orgresearchgate.netresearchgate.net

Efficient electron injection and transport are critical for balanced charge recombination and high device efficiency in OLEDs. Dibenzofuran derivatives have been designed and synthesized to function as effective electron transport layer (ETL) materials. rsc.org The incorporation of electron-withdrawing groups or moieties with inherent electron-transporting capabilities can enhance the electron mobility of these materials.

For example, substituting the dibenzofuran core with diphenylphosphine (B32561) oxide moieties results in a material with favorable electron-transport properties without compromising the triplet energy. researchgate.net Anthracene-dibenzofuran based compounds have also been reported as efficient electron transport type host materials, exhibiting excellent thermal stability. elsevierpure.comresearchgate.net Computational studies and carrier transport analysis have confirmed the good electron-transporting features of these dibenzofuran-based hosts. elsevierpure.comresearchgate.net

Table 2: Properties of Dibenzofuran-Based Electron Transport Materials

| Material | Thermal Decomposition Temperature (Td) | Key Features |

|---|---|---|

| m-PPDF | >351 °C | Good electron-transporting features |

| p-PPDF | >351 °C | High external quantum efficiency in blue OLEDs |

| DBFPO | - | Favorable electron-transport properties, high triplet energy |

Data from studies on anthracene-dibenzofuran and diphenylphosphine oxide-dibenzofuran systems. researchgate.netelsevierpure.comresearchgate.net

Organic materials capable of persistent room-temperature phosphorescence (pRTP) have garnered significant attention for their potential applications in areas like security inks, bioimaging, and displays. researchgate.netrsc.org The rigid structure of the dibenzofuran core helps to suppress non-radiative decay pathways, which is a key requirement for achieving efficient RTP.

By incorporating heavy atoms like bromine or by designing specific molecular packing in the solid state, the spin-orbit coupling can be enhanced, facilitating the transition from the triplet excited state to the ground state, leading to phosphorescence. Dibenzothiophene, a sulfur analogue of dibenzofuran, has been shown to exhibit room-temperature phosphorescence in a polymeric matrix. dtu.dk The design of single-component systems with robust persistent RTP emission in various aggregated forms, including amorphous states, has been a significant area of research. nih.gov

Table 3: Characteristics of Dibenzofuran-Related OPRTP Materials

| Material System | Emission Type | Lifetime | Quantum Yield |

|---|---|---|---|

| Halobenzonitrile–carbazoles | pRTP | up to 0.22 s | up to 22% |

| Dimeric single-component luminophores | pRTP | 0.22 s | - |

| Dibenzothiophenes in PMMA | RTP | 0.27–0.40 s | - |

Data from various studies on organic phosphorescent materials. researchgate.netdtu.dknih.gov

Building Blocks for Complex Organic Synthesis

The dibenzofuran scaffold serves as a versatile building block for the construction of more complex organic molecules, including natural products, pharmaceuticals, and functional materials. rsc.orgresearchgate.net The presence of reactive sites on the dibenzofuran ring allows for a variety of chemical transformations, such as cross-coupling reactions, to introduce different functional groups. rsc.org

Synthetic strategies have been developed for the preparation of a wide range of dibenzofuran derivatives. ekb.egscispace.com These methods provide access to functionalized dibenzofurans that can be further elaborated into target molecules with desired properties. For example, benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) scaffolds are core components in many biologically active compounds. researchgate.net The development of efficient synthetic protocols for these scaffolds is of significant interest in medicinal and organic chemistry. researchgate.net

Table 4: Examples of Complex Molecules Synthesized from Dibenzofuran Building Blocks

| Precursor | Reaction Type | Product Class |

|---|---|---|

| 2,3-Dibromo-dibenzofuran | Suzuki Coupling | Arylated Dibenzofurans |

| o-Arylphenols | Photoinduced Cyclization | Substituted Dibenzofurans |

| Diaryl Ethers | Palladium-catalyzed Cyclization | Functionalized Dibenzofurans |

This table illustrates the versatility of dibenzofuran precursors in organic synthesis. researchgate.netscispace.com

Nanographene and Advanced Carbon Materials Functionalization

Nanographenes, which are large polycyclic aromatic hydrocarbons, are at the forefront of research for future organic materials. researchgate.net The functionalization of nanographenes is a key strategy to modulate their electronic and optical properties for specific applications. Brominated dibenzofuran derivatives can be used in cross-coupling reactions to functionalize the edges of nanographenes. researchgate.net

This edge-functionalization can significantly impact the properties of the resulting materials. For instance, the introduction of different functional groups can alter the solubility, emission color, and quantum yield of nanographenes. researchgate.net The direct modification of nanographenes through electrophilic aromatic substitution reactions, such as bromination, provides a route to introduce functional handles for further transformations. chemrxiv.org

Table 5: Effects of Functionalization on Nanographene Properties

| Nanographene | Functional Group | Effect |

|---|---|---|

| Dibenzo[hi,st]ovalene (DBOV) | Aryl groups | Intense red emission, enhanced fluorescence quantum yields (up to 0.97) |

| Corannulene-Coronene Hybrid | Cyano, Amino, Phenyl | Tunable electronic properties, strong fluorescence emission |

Data from studies on the functionalization of nanographenes. researchgate.netchemrxiv.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.